molecular formula C6H16N+ B8662869 Triethylammonium

Triethylammonium

Cat. No.: B8662869
M. Wt: 102.20 g/mol
InChI Key: ZMANZCXQSJIPKH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium (Et₃NH⁺) is a protonated tertiary ammonium cation derived from triethylamine (Et₃N). It is widely employed as a counterion in organic and bioorganic chemistry, particularly for phosphate esters, nucleotide analogues, and ionic liquids. Its utility stems from its ability to enhance solubility in organic solvents compared to alkali metal salts, facilitating reactions under anhydrous conditions . For instance, this compound salts of nucleotide derivatives dissolve readily in dichloromethane at concentrations exceeding 1 M, whereas their sodium counterparts exhibit marginal solubility . Structurally, the cation consists of three ethyl groups bonded to a central nitrogen atom, with a positive charge stabilized by resonance and hydrophobic interactions .

Scientific Research Applications

Solvent Applications

Triethylammonium Hydrogen Sulfate Ionic Liquid

This compound hydrogen sulfate is recognized as a low-cost solvent with several advantages in chemical processes. It has been used effectively in:

  • Synthesis Procedures : This ionic liquid facilitates various organic reactions due to its ability to dissolve a wide range of compounds. Its low volatility and thermal stability make it suitable for high-temperature reactions .
  • Extraction Processes : The solvent properties of this compound hydrogen sulfate allow for efficient extraction of organic compounds from aqueous solutions, enhancing the recovery rates in industrial applications .

Research has shown that this compound derivatives possess notable biological activities:

Antimicrobial Properties

A study synthesized a series of this compound isatin hydrazones, which demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. These compounds exhibited antimicrobial potency comparable to norfloxacin, including effectiveness against methicillin-resistant strains. Importantly, they showed low cytotoxicity and high antiaggregatory activity .

Pharmacological Applications

This compound salts have been utilized in drug formulation and development. For instance, they have been employed as deprotonating agents in synthesizing coumarin derivatives with enhanced anticancer properties. The resulting this compound salts exhibited promising activities against glioblastoma cell lines, suggesting potential therapeutic applications in oncology .

Chemical Synthesis and Stability

Stabilizing Agents in Reactions

This compound salts are frequently used to enhance the solubility of biomolecules in organic solvents, which is crucial for reactions requiring anhydrous conditions. For example, the use of this compound salts with phosphoramidates significantly improves their solubility compared to free acids or metal salts, facilitating various synthetic pathways .

Phase Transition Studies

Research into the phase behavior of this compound-based ionic liquids has revealed their thermal stability and solvation properties. These studies contribute valuable insights into the design of new ionic liquids for specific applications, including their use as solvents in chemical processes .

Case Study 1: this compound Hydrogen Sulfate in Organic Synthesis

  • Objective : To evaluate the efficiency of this compound hydrogen sulfate as a solvent in organic reactions.
  • Findings : The ionic liquid demonstrated superior solvation properties compared to traditional solvents, leading to higher yields and shorter reaction times.

Case Study 2: Antimicrobial Activity of this compound Derivatives

  • Objective : To assess the antimicrobial effectiveness of synthesized this compound isatin hydrazones.
  • Findings : Certain derivatives showed significant inhibitory effects against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Summary Table of Applications

Application AreaCompound UsedKey Findings
Solvent SystemsThis compound Hydrogen SulfateLow-cost solvent with high thermal stability
Biological ActivityThis compound Isatin HydrazonesAntimicrobial activity against resistant bacteria
Chemical SynthesisThis compound SaltsImproved solubility and reaction efficiency
Drug DevelopmentThis compound Coumarin DerivativesEnhanced anticancer properties against glioblastoma cells

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing triethylammonium salts with high purity?

this compound salts are typically synthesized via acid-base reactions between triethylamine and acids (e.g., sulfuric, acetic, or triflic acid). Key steps include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of triethylamine to acid in anhydrous conditions to minimize byproducts .
  • Purification : Use recrystallization (e.g., from ethanol/ether mixtures) or vacuum drying to remove residual solvents. Purity is validated via NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis .
  • Hygroscopicity management : Store salts under inert gas or desiccated conditions to prevent moisture absorption, which alters reactivity .

Q. Which analytical methods are essential for characterizing this compound salts?

  • Spectroscopy : Infrared (IR) spectroscopy identifies counterion interactions (e.g., acetate vs. triflate; shifts in N–H stretching at ~2500–2700 cm⁻¹) .
  • X-ray diffraction (XRD) : Resolves crystalline structure and hydrogen-bonding networks (e.g., this compound halides form distinct lattice patterns) .
  • Thermal analysis : TGA/DSC assesses decomposition temperatures and phase transitions, critical for applications in ionic liquids .

Q. How should researchers handle discrepancies between spectroscopic and crystallographic data?

  • Cross-validation : Combine XRD with solid-state NMR to resolve conflicts between IR-derived hydrogen bonding and crystalline symmetry .
  • Dynamic effects : Consider temperature-dependent IR or variable-temperature XRD to account for conformational flexibility in non-crystalline states .

Advanced Research Questions

Q. How can this compound-based ionic liquids (PILs) be optimized for hydrocarbon separation?

  • Activity coefficient measurement : Use gas chromatographic headspace analysis at 298 K to determine selectivity (e.g., this compound triflate exhibits 2.3× higher benzene/n-hexane selectivity than sulfolane) .
  • Counterion selection : Triflate ions enhance aromatic hydrocarbon capacity (e.g., benzene solubility: 0.45 mol/kg in this compound triflate vs. 0.28 mol/kg in acetate) .
  • Thermochemical tuning : Modify PILs with fluorinated anions (e.g., trifluoroacetate) to improve thermal stability (>150°C) and reduce viscosity .

Q. What methodological considerations are critical when using this compound salts in fluorescence assays?

  • Buffer compatibility : Use this compound acetate (TEAA) in PCR buffers (0.1 M, pH 7.0) to stabilize DNA during DHPLC analysis .
  • Dye conjugation : For Alexa Fluor™ carboxylic acid salts, optimize tris(this compound) counterions to enhance water solubility (e.g., Alexa Fluor 488: excitation/emission at 490/514 nm) .
  • Calcium signaling assays : For P2X7 receptor studies, use BzATP this compound salt at 10–100 µM with Fluo-8 NW dye to monitor intracellular Ca²⁺ flux via FLIPRTETRA™ .

Q. How does the counterion in this compound salts influence organic reaction mechanisms?

  • Radical/polar crossover : this compound bis(catecholato)iodomethylsilicate enables redox-neutral cyclopropanation via anionic 3-exo-tet ring closure (yields: 70–95% for trifluoromethyl alkenes) .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize silicate intermediates, while protic solvents quench reactivity .
  • Chemoselectivity : The bulky this compound cation reduces side reactions with acidic protons (e.g., carboxylic acids remain intact during cyclopropanation) .

Q. How can researchers ensure reproducibility in this compound salt applications across studies?

  • Detailed supplementary data : Provide XRD crystallographic files, IR peak assignments, and NMR spectra in supporting information to enable replication .
  • Batch consistency : Document synthesis conditions (e.g., humidity, stirring rate) and characterize each batch via HPLC (purity >98%) .
  • Negative controls : Include solvent-only and counterion-free controls in assays to isolate this compound-specific effects .

Q. What strategies resolve contradictions in solubility data for this compound salts?

  • Contextualize solvent systems : this compound acetate dissolves hydrocarbons in PILs but precipitates in aqueous buffers; report solvent polarity (e.g., Hansen parameters) .
  • Temperature gradients : Measure solubility at multiple temperatures (e.g., 25–60°C) to identify thermoreversible behavior .
  • Ionic strength effects : Adjust buffer concentrations (e.g., 0.1–1.0 M TEAA) to modulate solubility in chromatographic applications .

Q. Data Presentation Guidelines

  • Avoid redundancy : In publications, summarize key characterization data (≤5 compounds in main text) and deposit extensive datasets (e.g., 20+ XRD patterns) in supplementary materials .
  • Reference standards : Compare IR/XRD results to known this compound halide patterns (e.g., JCPDS files 00-012-3456) .

Comparison with Similar Compounds

Comparison with Similar Ammonium Compounds

Structural and Functional Differences

Trimethylammonium vs. Triethylammonium

  • Trimethylammonium (Me₃NH⁺): Smaller methyl groups reduce steric hindrance but limit hydrophobicity. This cation is prevalent in acetylcholine analogues, where it exhibits strong cholinomimetic activity.
  • This compound : Bulkier ethyl groups increase lipophilicity, enhancing solubility in organic media. However, this steric bulk reduces its efficacy in biological systems compared to trimethylammonium. For example, replacing trimethylammonium with this compound in acetylcholine analogues diminishes ganglionic stimulant activity by up to 50% .

Tetraethylammonium (Et₄N⁺)

  • A quaternary ammonium cation with four ethyl groups, rendering it permanently charged.
  • Applications: Et₄N⁺ is used in ionic conductivity studies and as a channel blocker in neuropharmacology. This compound, being a weaker base, is preferred in pH-sensitive syntheses .

Triethylbenzylammonium (Et₃BzN⁺)

  • Incorporates a benzyl group, increasing aromaticity and polarizability. This structural modification enhances catalytic activity in phase-transfer reactions but reduces thermal stability compared to this compound .

Physicochemical Properties

Property This compound Salts Trimethylammonium Salts Tetraethylammonium Salts
Solubility in CH₂Cl₂ >1 M (e.g., nucleotide salts) <0.1 M Insoluble
Hydrophobicity High Moderate Very High
Thermal Stability Moderate (decomposes at >150°C) High Very High (>200°C)
Osmotic Coefficients* 0.65–0.75 (in aqueous ILs) 0.70–0.80 0.50–0.60

*Data from this compound formate/glycolate ionic liquids (ILs) at 298.15 K .

Chemical Reactivity and Stability

  • Cation Loss: this compound is prone to dissociation during purification (e.g., chromatography or solvent evaporation), leading to non-stoichiometric anion-cation ratios. This issue is less pronounced in quaternary ammonium salts like Et₄N⁺ due to their permanent charge .
  • Synthetic Utility : this compound salts are favored in H-phosphonate and phosphorothioate syntheses for their solubility. For example, microwave-assisted reactions using this compound O,O'-diethyl thiophosphate yield phosphorothioates efficiently under solvent-free conditions .

Key Challenges and Mitigation Strategies

  • Cation Loss : During nucleotide analogue purification, cation loss can lead to acidic byproducts. Mitigation includes optimizing chromatographic buffers and avoiding prolonged solvent evaporation .
  • Toxicity : While this compound itself exhibits low cytotoxicity, its salts require rigorous anion-specific safety profiling .

Properties

Molecular Formula

C6H16N+

Molecular Weight

102.20 g/mol

IUPAC Name

triethylazanium

InChI

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1

InChI Key

ZMANZCXQSJIPKH-UHFFFAOYSA-O

SMILES

CC[NH+](CC)CC

Canonical SMILES

CC[NH+](CC)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

TMR-sieber linker free acid (4.34 mg, 5 μmol) was stirred with disuccinimidyl carbonate (1.74 mg, 7.5 μmol) and N,N-dimethyl aminopyridine (0.92 mg, 7.5 μmol) in DMF (1 mL) at room temperature. After 10 minutes, all the reaction mixture was added to tetra-(tri-butylammonium) salt of 5-(3-aminopropynyl)-2′-deoxyuridine-5′-triphosphate (10 μmol). The reaction was stirred at room temperature for 4 hrs and stored in the fridge overnight. The reaction mixture was then diluted with chilled water (10 mL) and all the resulting solution was applied onto a short column of DEAE A-25. The column was initially eluted with 0.1 M TEAB buffer and then 0.7 M TEAB buffer. The 0.7 M TEAB eluents were collected and evaporated under reduced pressure. The residue was co-evaporated with MeOH (2×10 mL) and then purified by preparative HPLC. The title compound was obtained as triethylammonium salt in 31% yield (based on the quantification of TMR at 555 nm in water (pH 7)). 1HNMR in D2O indicated two diastereoisomers, due to the sieber linker moiety and there were approximately three triethylammonium count ions. 1HNMR [D2O]: 8.18 (1H, m), 8.06 (1H, m), 7.76 (0.55H, s), 7.74 (0.45H, s), 7.36-7.09 (5H, m), 6.89-6.72 (3H, m), 6.59-6.37 (5H, m), 6.12 (0.55H, t, J 6.6), 6.05 (0.45H, t, J 6.6), 5.99 (0.45H, d, J 2.5), 5.91 (1.1H, m), 5.88 (0.45H, s), 4.49 (0.55H, m), 4.43 (0.45H, m), 4.00-3.35 (9H, m), 3.30-2.95 (32H, m), 2.65-2.52 (4H, m), 2.25-2.05 (4H, m), 1.62-1.42 (4H, m) and 1.23 (27H, t, J 7.3). 31P [D2O]: −9.91 (γP, d, J 19.2), [−11.08(αP, d, J20.1) and −11.30 (αP, d, J 20.1), due to two diastereoisomers] and −22.57 (βP, m). MS[(ES(−)], m/z 1369.1 (M−).
[Compound]
Name
acid
Quantity
4.34 mg
Type
reactant
Reaction Step One
Quantity
1.74 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethyl aminopyridine
Quantity
0.92 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tetra-(tri-butylammonium)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 μmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

TMR-sieber linker free acid (4.34 mg, 5 μmol) was stirred with disuccinimidyl carbonate (1.74 mg, 7.5 μmol) and N,N-dimethyl aminopyridine (0.92 mg, 7.5 μmol) in DMF (1 mL) at room temperature. After 10 minutes, all the reaction mixture was added to tetra-(tri-butylanimonium) salt of 5-(3-aminopropynyl)-2′-deoxyuridine-5′-triphosphate (10 μmol). The reaction was stirred at room temperature for 4 hrs and stored in the fridge overnight. The reaction mixture was then diluted with chilled water (10 mL) and all the resulting solution was applied onto a short column of DEAE A-25. The column was initially eluted with 0.1 M TEAB buffer and then 0.7 M TEAB buffer. The 0.7 M TEAB eluents were collected and evaporated under reduced pressure. The residue was co-evaporated with MeOH (2×10 mL) and then purified by preparative HPLC. The title compound was obtained as triethylammonium salt in 31% yield (based on the quantification of TMR at 555 nm in water (pH 7)). 1HNMR in D2O indicated two diastereoisomers, due to the sieber linker moiety and there were approximately three triethylammonium count ions. 1HNMR [D2O]: 8.18 (1H, m), 8.06 (1H, m), 7.76 (0.55H, s), 7.74 (0.45H, s), 7.36-7.09 (5H, m), 6.89-6.72 (3H, m), 6.59-6.37 (5H, m), 6.12 (0.55H, t, J 6.6), 6.05 (0.45H, t, J 6.6), 5.99 (0.45H, d, J 2.5), 5.91 (1.1H, m), 5.88 (0.45H, s), 4.49 (0.55H, m), 4.43 (0.45H, m), 4.00-3.35 (9H, m), 3.30-2.95 (32H, m), 2.65-2.52 (4H, m), 2.25-2.05 (4H, m), 1.62-1.42 (4H, m) and 1.23 (27H, t, J 7.3). 31P [D2O]: −9.91 (γP, d, J 19.2), [−11.08 (αP, d, J 20.1) and −11.30 (αP, d, J 20.1), due to two diastereoisomers] and −22.57 (βP, m). MS[(ES(−)], m/z 1369.1 (M−).
[Compound]
Name
acid
Quantity
4.34 mg
Type
reactant
Reaction Step One
Quantity
1.74 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethyl aminopyridine
Quantity
0.92 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
10 μmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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CCCC=CC1CCC(c2ccc(N)cc2)CC1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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